Sodium guluronate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

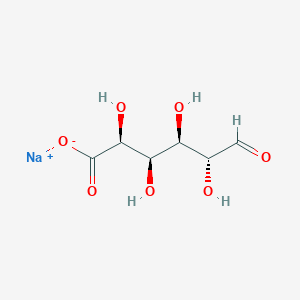

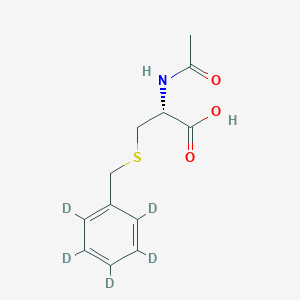

Guluronic acid (sodium) is a uronic acid monosaccharide derived from gulose. It is a C-3 epimer of galacturonic acid and a C-5 epimer of mannuronic acid. Along with mannuronic acid, guluronic acid is a component of alginic acid, a polysaccharide found in brown algae . This compound is known for its ability to bind divalent metal ions such as calcium and strontium through its carboxylate moiety and the axial-equatorial-axial arrangement of hydroxyl groups around the ring .

Méthodes De Préparation

Guluronic acid (sodium) can be prepared from sodium alginate through acid hydrolysis and enzymatic degradation. In one method, oligo-guluronic acids are prepared from an acid hydrolysate of poly-guluronic acid by successive chromatographies of Bio-Gel P-6 and Q Sepharose Fast Flow . Another method involves the hydrolysis of sodium alginate in a boiling water bath using oxalic acid, hydrochloric acid, sulfuric acid, or formic acid . Industrial production often involves the extraction of alginate from brown algae, followed by its conversion to guluronic acid through controlled hydrolysis and purification processes .

Analyse Des Réactions Chimiques

Guluronic acid (sodium) undergoes various chemical reactions, including oxidation, reduction, and substitution. It can bind divalent metal ions such as calcium and strontium through its carboxylate moiety . Common reagents used in these reactions include acids like hydrochloric acid and sulfuric acid for hydrolysis, and enzymes like alginate lyase for enzymatic degradation . Major products formed from these reactions include oligo-guluronic acids and other alginate derivatives .

Applications De Recherche Scientifique

Guluronic acid (sodium) has numerous scientific research applications across various fields:

Mécanisme D'action

The mechanism of action of guluronic acid (sodium) involves its ability to bind divalent metal ions through its carboxylate moiety and the axial-equatorial-axial arrangement of hydroxyl groups around the ring . This binding capability allows it to form stable gels and hydrogels, which are useful in various applications such as drug delivery and tissue engineering . The molecular targets include the metal ions it binds to, and the pathways involved are related to the formation of stable gel matrices .

Comparaison Avec Des Composés Similaires

Guluronic acid (sodium) can be compared with other uronic acids such as galacturonic acid, mannuronic acid, and glucuronic acid. While all these compounds share a similar uronic acid structure, guluronic acid is unique in its ability to form stable gels with divalent metal ions . This property makes it particularly useful in applications requiring gel formation and stability. Similar compounds include:

Galacturonic acid: A component of pectin, found in the cell walls of plants.

Mannuronic acid: Another component of alginic acid, found alongside guluronic acid in brown algae.

Glucuronic acid: Found in the connective tissues of animals and involved in detoxification processes.

Propriétés

Formule moléculaire |

C6H9NaO7 |

|---|---|

Poids moléculaire |

216.12 g/mol |

Nom IUPAC |

sodium;(2S,3R,4R,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate |

InChI |

InChI=1S/C6H10O7.Na/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h1-5,8-11H,(H,12,13);/q;+1/p-1/t2-,3-,4+,5-;/m0./s1 |

Clé InChI |

WNFHGZLVUQBPMA-OSQBQZLYSA-M |

SMILES isomérique |

C(=O)[C@@H]([C@@H]([C@H]([C@@H](C(=O)[O-])O)O)O)O.[Na+] |

SMILES canonique |

C(=O)C(C(C(C(C(=O)[O-])O)O)O)O.[Na+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[6-fluoro-4-hydroxy-8-(methylamino)-2-oxo-1H-quinoline-3-carbonyl]amino]benzoic acid](/img/structure/B15141609.png)

![sodium;(2E)-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B15141610.png)

![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-(methylamino)pyrimidin-2-one](/img/structure/B15141620.png)